Clinafloxacin hydrochloride

Antimicrobial Susceptibility Gram-positive bacteria Gram-negative bacteria

Clinafloxacin hydrochloride (CI-960, AM-1091) is a dual DNA gyrase/topoisomerase IV inhibitor with quantifiable superiority over ciprofloxacin, levofloxacin, and moxifloxacin against Gram-positive and anaerobic pathogens. It exhibits an exceptionally low resistance frequency (10⁻¹¹) and potent activity against problematic species like A. baumannii (MIC90 4 mg/L vs ≥16 mg/L for comparators). With ~90% oral bioavailability and 93.1% inflammatory fluid penetration, this compound is an ideal research tool for resistance mechanism studies, HTS positive control, and preclinical efficacy benchmarking. Procure this high-purity reference standard to leverage its unique differentiated profile.

Molecular Formula C17H18Cl2FN3O3
Molecular Weight 402.2 g/mol
CAS No. 105956-99-8
Cat. No. B029996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClinafloxacin hydrochloride
CAS105956-99-8
Synonyms7-(3-Amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Hydrochloride;  M 1091;  CI 960;  KR 11095;  _x000B_
Molecular FormulaC17H18Cl2FN3O3
Molecular Weight402.2 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl
InChIInChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H
InChIKeyBMACYHMTJHBPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Clinafloxacin Hydrochloride (CAS 105956-99-8): Broad-Spectrum Fluoroquinolone Antibiotic for Research and Development


Clinafloxacin hydrochloride (CI-960, AM-1091) is a halogenated fluoroquinolone antibiotic with a broad spectrum of antibacterial activity in vitro, including potent activity against Gram-positive, Gram-negative, and anaerobic bacterial pathogens [1]. Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication [2]. It has a high oral bioavailability (approximately 90%) [3] and is primarily eliminated renally, with approximately 50-70% excreted unchanged in urine [4].

Why Clinafloxacin Hydrochloride Cannot Be Replaced by Other Fluoroquinolones: Evidence of Superior Potency and Spectrum


The fluoroquinolone class is not monolithic; significant differences in antibacterial spectrum, potency against resistant strains, and the propensity for resistance development exist. Clinafloxacin hydrochloride demonstrates quantifiable, superior in vitro activity against key pathogens compared to ciprofloxacin, levofloxacin, and moxifloxacin, particularly against Gram-positive and anaerobic species [1]. It also exhibits a significantly lower frequency of resistance emergence in vitro than ciprofloxacin and trovafloxacin [2]. Simply substituting a generic fluoroquinolone fails to replicate this differentiated efficacy profile, which may be critical for research focused on difficult-to-treat infections or studies of resistance mechanisms. The following evidence quantifies these key differentiators.

Quantitative Evidence Guide: Differentiating Clinafloxacin Hydrochloride from its Closest Fluoroquinolone Analogs


Superior In Vitro Potency Against Gram-Positive and -Negative Clinical Isolates vs. Ciprofloxacin

Clinafloxacin hydrochloride demonstrates superior in vitro potency compared to ciprofloxacin across a broad panel of clinical bacterial isolates. In a large multi-center study of 4,213 aerobic and facultative anaerobic isolates, clinafloxacin was more active than ciprofloxacin [1]. Notably, 96.2% of nonfastidious gram-negative bacteria were susceptible to clinafloxacin, whereas only 89.3% were susceptible to ciprofloxacin [1].

Antimicrobial Susceptibility Gram-positive bacteria Gram-negative bacteria

Markedly Lower Frequency of Resistance Emergence vs. Ciprofloxacin and Trovafloxacin

Clinafloxacin demonstrates a significantly lower frequency of spontaneous resistance development compared to ciprofloxacin and trovafloxacin. In a study assessing in vitro resistance, the frequency of resistance for clinafloxacin was approximately 10⁻¹¹, which was the lowest among the drugs tested [1]. Furthermore, after 13-14 serial passages in the presence of drug, the minimum inhibitory concentration (MIC) for clinafloxacin against Staphylococcus aureus increased only 32-fold, compared to a 512-fold increase for trovafloxacin and a 1024-fold increase for ciprofloxacin [1].

Antimicrobial Resistance Mutant Prevention Fluoroquinolone

Potent Activity Against Stenotrophomonas maltophilia: Up to 128-fold More Potent than Ciprofloxacin

Clinafloxacin is highly active against Stenotrophomonas maltophilia, a pathogen of concern in cystic fibrosis and immunocompromised patients, which is often resistant to many antibiotics. In a study of 33 clinical isolates, clinafloxacin (MIC50/MIC90 of 0.5/4 μg/mL) was the most active quinolone tested, showing 8- to 128-fold higher potency than ciprofloxacin, nalidixic acid, and norfloxacin, and 2- to 4-fold higher potency than levofloxacin, moxifloxacin, trovafloxacin, and sparfloxacin [1]. Only 15.1% of strains were resistant to clinafloxacin [1].

Stenotrophomonas maltophilia Cystic Fibrosis Antibiotic Resistance

Superior Activity Against Acinetobacter baumannii: MIC90 4-fold Lower than Comparators

Against clinical isolates of Acinetobacter baumannii, a major nosocomial pathogen, clinafloxacin shows superior activity compared to six other quinolones. The MIC90 for clinafloxacin was 4 mg/L, whereas the MIC90 for ciprofloxacin, levofloxacin, moxifloxacin, sparfloxacin, and trovafloxacin was ≥ 16 mg/L [1].

Acinetobacter baumannii Multidrug Resistance Nosocomial Infection

Dual Targeting of DNA Gyrase and Topoisomerase IV in Streptococcus pneumoniae

Clinafloxacin is a dual inhibitor of DNA gyrase and topoisomerase IV in Streptococcus pneumoniae. Its MIC for a wild-type strain was 0.125 μg/mL [1]. Importantly, single mutations in either gyrA or parC had minimal impact on clinafloxacin's activity; a combination of both mutations was required to register resistance. In contrast, for ciprofloxacin and sparfloxacin, MICs for parC-gyrA double mutants were 32-64 μg/mL and 16-32 μg/mL, respectively, while the clinafloxacin MIC remained at 1 μg/mL, a level achievable in human serum [1].

Mechanism of Action Streptococcus pneumoniae DNA Topoisomerase

Favorable Pharmacokinetic Profile: High Bioavailability and Tissue Penetration

Clinafloxacin hydrochloride demonstrates favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration. A single 200 mg oral dose achieved a mean peak plasma concentration (Cmax) of 1.34 μg/mL at 1.8 hours post-dose, with a mean elimination half-life of 5.65 hours [1]. The drug also showed excellent penetration into inflammatory fluid (93.1%) [1].

Pharmacokinetics Bioavailability Tissue Penetration

Optimal Research and Industrial Applications for Clinafloxacin Hydrochloride Based on Evidence


In Vitro Studies of Antibiotic Resistance Mechanisms

Given its extremely low frequency of resistance emergence (10⁻¹¹) and dual targeting of DNA gyrase and topoisomerase IV [1], clinafloxacin hydrochloride is an ideal research tool for studying the fundamental mechanisms of fluoroquinolone resistance, particularly in Gram-positive pathogens like S. pneumoniae and S. aureus. Its activity against strains with pre-existing single-step mutations allows for precise investigations into the sequential acquisition of resistance determinants [2].

Development of Therapies for Multidrug-Resistant Gram-Negative Infections

The superior in vitro activity of clinafloxacin against problematic Gram-negative pathogens, such as A. baumannii (MIC90 4 mg/L vs. ≥16 mg/L for comparators) [1] and S. maltophilia (MIC50 0.5 μg/mL) [2], makes it a valuable reference compound in drug discovery programs aimed at developing new treatments for multidrug-resistant infections. It can serve as a positive control in high-throughput screening assays and as a benchmark for evaluating the potency of novel antibacterial candidates.

In Vivo Infection Models Requiring High Tissue Penetration

Clinafloxacin's high oral bioavailability (~90%) and excellent penetration into inflammatory fluid (93.1%) [1] support its use in animal models of localized infections, such as pneumonia, skin and soft tissue infections, or diabetic foot infections. In a clinical study for severe skin and soft tissue infections, clinafloxacin monotherapy was equivalent in effectiveness to piperacillin-tazobactam plus optional vancomycin [2], highlighting its potential as a comparator in preclinical efficacy studies.

Quality Control and Reference Standard for Susceptibility Testing

Due to its well-characterized and broad-spectrum activity, clinafloxacin hydrochloride can be employed as a reference standard in antimicrobial susceptibility testing laboratories for quality control purposes. Its use in multi-center surveys of clinical isolates has been documented [1], and proposed disk diffusion interpretive criteria exist [1], making it a useful compound for validating new testing methodologies or monitoring shifts in bacterial susceptibility over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clinafloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.